molecular formula C8H4FN3 B13658464 3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Cat. No.: B13658464
M. Wt: 161.14 g/mol
InChI Key: KKQNBSGIZFKLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a fluorine atom at the 3-position and a cyano group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: The core structure can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted pyridine derivative, with an appropriate reagent under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The fluorine atom and cyano group can participate in nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and cyano group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different chemical and biological properties.

Uniqueness

3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and materials science applications.

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

3-fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-7-4-12-8-1-5(2-10)11-3-6(7)8/h1,3-4,12H

InChI Key

KKQNBSGIZFKLGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1NC=C2F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.